6-Ethoxy-2,3-difluorobenzoic acid
Description
Properties
IUPAC Name |
6-ethoxy-2,3-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUXFZWPJFDQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Substitution and Fluorination of Benzoic Acid Derivatives
One of the prevalent methods involves the direct fluorination of benzoic acid derivatives followed by ethoxy substitution. This process typically proceeds via electrophilic or nucleophilic aromatic substitution, depending on the starting materials and conditions.
- Key steps:
- Starting with a suitably substituted benzoic acid or benzene derivative.
- Introduction of fluorine atoms at the 2- and 3-positions using fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride.
- Subsequent ethoxy group attachment at the 6-position via nucleophilic substitution or esterification reactions.
Research findings:
A patent (CN108658759A) describes a process where 2,3-difluoro-benzoic acids are synthesized via a substitution reaction involving fluorobenzene derivatives and s-butyl lithium in tetrahydrofuran, followed by carbonation with carbon dioxide and acidification to yield the target benzoic acid. This method achieves high purity (up to 99.5%) and yields around 90%.
Oxidation of Fluorinated Benzaldehyde Precursors
Another route involves starting from fluorinated benzaldehyde derivatives, which are oxidized to the corresponding benzoic acids.
- Methodology:
- Synthesis of 2,3-difluoro-6-methoxybenzaldehyde via electrophilic fluorination.
- Oxidation of the aldehyde to the acid using oxidizing agents such as hydrogen peroxide in the presence of potassium hydroxide.
- The oxidation process is conducted at elevated temperatures (~70°C) with controlled addition of hydrogen peroxide, ensuring complete conversion.
Research findings:
A patent (CN105523921A) details a process where 2,3-difluoro-6-methoxybenzaldehyde is oxidized with hydrogen peroxide in a potassium hydroxide solution, followed by extraction, acidification, and purification steps. This method yields high-purity 6-ethoxy-2,3-difluorobenzoic acid, with a high product yield and crystallization quality.
Multi-step Synthesis via Aromatic Substitution and Ester Hydrolysis
A more complex but versatile approach involves multi-step aromatic substitution, including:
- Initial synthesis of a fluorinated benzaldehyde derivative.
- Conversion to the corresponding acid via oxidation.
- Introduction of the ethoxy group at the 6-position through esterification or nucleophilic substitution with ethanol derivatives, often under acidic or basic catalysis.
Research findings:
In the patent CN201410514889.5A, the process involves the initial formation of fluorinated benzaldehyde, oxidation to benzoic acid, and subsequent ethoxy substitution, with reaction conditions optimized for high yield and purity.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Purity | Remarks |
|---|---|---|---|---|---|---|
| Direct fluorination + substitution | Benzene derivatives | Fluorinating agents (e.g., Selectfluor), s-butyl lithium | -75 to -70°C, controlled addition | ~90% | 99.5% | High purity, suitable for pharmaceutical applications |
| Oxidation of benzaldehyde derivatives | 2,3-Difluoro-6-methoxybenzaldehyde | Hydrogen peroxide, potassium hydroxide | 70°C, 2 hours | High | High | Efficient oxidation, good for large-scale synthesis |
| Multi-step aromatic substitution | Fluorinated benzaldehyde | Ethanol derivatives, acids | Variable | Moderate to high | High | Flexible but more complex |
Notes and Considerations
- Reaction Optimization: Precise temperature control during fluorination and oxidation steps is critical to maximize yield and purity.
- Purification: Post-reaction purification typically involves liquid-liquid extraction, acidification, recrystallization, and chromatography.
- Yield and Purity: The most efficient methods report yields around 90% with product purities exceeding 99%, suitable for subsequent biological testing or pharmaceutical development.
- Safety and Environmental Aspects: Handling fluorinating agents and strong oxidizers requires strict safety protocols, and waste management should adhere to environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The ethoxy and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6-Ethoxy-2,3-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism by which 6-ethoxy-2,3-difluorobenzoic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The ethoxy and difluoro substituents enhance its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 6-Ethoxy-2,3-difluorobenzoic acid with analogs differing in substituent type, position, or chain length:
Key Observations :
- Alkoxy Chain Length : Ethoxy-substituted derivatives exhibit lower polarity and higher thermal stability compared to methoxy analogs (e.g., 2,3-Difluoro-6-methoxybenzoic acid), as longer alkoxy chains reduce transition temperatures in liquid crystalline phases .
- Electron-Withdrawing Groups: Bromo and borono substituents at the 4-position enhance reactivity in cross-coupling reactions, whereas amino groups increase bioavailability for pharmaceutical applications .
- Fluorine Positioning: Difluoro substitution at 2,3-positions improves metabolic resistance compared to mono-fluoro analogs, as seen in agrochemical patents .
Thermal and Phase Behavior
- This compound and its methoxy analog form nematic and smectic phases when mixed with 4-octyloxybenzoic acid. Ethoxy derivatives exhibit lower nematic-isotropic transition temperatures (ΔT ~10–15°C) due to increased steric bulk, reducing molecular alignment efficiency .
- In contrast, bromo- and amino-substituted analogs lack liquid crystalline properties, prioritizing instead synthetic versatility or biological activity .
Biological Activity
6-Ethoxy-2,3-difluorobenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and implications for drug development.
- Molecular Formula : C9H8F2O3
- Molecular Weight : 202.157 g/mol
- Structure : Characterized by an ethoxy group and two fluorine atoms on the benzene ring, which influence its reactivity and biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This interaction can modulate the activity of enzymes or proteins involved in critical biological pathways. The presence of fluorine atoms may enhance binding affinity and selectivity towards these targets.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Interaction | Serves as a probe in biochemical assays | |
| Antimicrobial Activity | Potential antimicrobial properties; specific efficacy data needed | |
| Pharmaceutical Use | Investigated as an intermediate in drug development |
Case Study: Antimicrobial Activity
While specific studies on this compound are scarce, related compounds with similar structures have demonstrated significant antimicrobial activity. For instance, compounds with difluorobenzoic acid derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting that this compound may exhibit comparable properties .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2,6-Difluorobenzoic acid | Lacks ethoxy group; different reactivity | Limited data on enzyme interaction |
| 4-Ethoxy-2,3-difluorobenzoic acid | Different ethoxy positioning; affects chemical properties | Potentially similar applications |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-ethoxy-2,3-difluorobenzoic acid, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer : A common approach involves esterification of precursor acids (e.g., 2,3-difluoro-6-hydroxybenzoic acid) with ethanol under acid catalysis, followed by oxidation to the carboxylic acid . Key parameters include temperature control (80–100°C) and stoichiometric ratios to avoid over-alkylation. Chromatographic purification (e.g., silica gel) or recrystallization (using ethanol/water mixtures) is recommended to isolate the product .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>97% by area) with NMR spectroscopy (¹H and ¹⁹F) to confirm substituent positions. For example, the ethoxy group’s protons resonate at ~1.3 ppm (triplet) and ~4.0 ppm (quartet), while fluorine atoms influence neighboring proton splitting patterns .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) and work in a fume hood to prevent inhalation (H335). In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How do electronic effects of the ethoxy and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to the para position of the ethoxy group. Computational studies (DFT calculations) can model charge distribution, while Suzuki-Miyaura couplings with aryl boronic acids require palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–120°C) .
Q. What strategies resolve contradictions in reported yields for carboxylate derivatives of this compound?
- Methodological Answer : Variability often arises from solvent polarity (e.g., DMF vs. THF) or competing hydrolysis. Systematic screening via DoE (Design of Experiments) can optimize parameters like pH (maintain <4 during esterification) and catalyst loading (e.g., H₂SO₄ at 5–10 mol%) .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : TGA/DSC to determine decomposition thresholds (e.g., >150°C).
- pH Stability : Incubate in buffers (pH 1–13) at 25–60°C, monitoring degradation via LC-MS. Fluorine substituents enhance stability in acidic conditions but may promote hydrolysis in alkaline media .
Q. What role does this compound play in modulating biological activity in fluorinated drug candidates?
- Methodological Answer : The ethoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability, while fluorine increases metabolic stability. In vitro assays (e.g., CYP450 inhibition) and molecular docking (PDB ligands) can identify target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
